molecular formula C6H12FNO B13248828 1-(Azetidin-1-yl)-3-fluoropropan-2-ol

1-(Azetidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13248828
M. Wt: 133.16 g/mol
InChI Key: WSVYMDBBBZQXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Azetidine-Containing Compounds in Modern Synthetic Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry and organic synthesis. rsc.orguni.lu Their utility stems from a combination of molecular rigidity, chemical stability, and the ability to introduce specific three-dimensional structures into larger molecules. nih.gov The inherent ring strain of the azetidine (B1206935) ring (approximately 25.4 kcal/mol) makes it more stable and easier to handle than the highly reactive three-membered aziridine (B145994) ring, yet reactive enough to participate in unique ring-opening and functionalization reactions. uni.lu

In drug discovery, the azetidine motif serves as a bioisostere for other common rings and functional groups, offering a way to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov This conformational constraint can also lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. uni.lu Consequently, azetidine derivatives are integral components of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov Their growing importance has spurred the development of advanced synthetic methodologies to access diverse and densely functionalized azetidine-based building blocks. uni.lu

Significance of Fluorinated Organic Molecules in Chemical Sciences

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, materials science, and agrochemistry. nih.govresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a parent compound. nih.gov

In the context of drug design, selective fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov It can also modulate the acidity (pKa) of nearby functional groups and improve a compound's lipophilicity, which can lead to better membrane permeability and oral bioavailability. researchgate.netbeilstein-journals.org These beneficial effects have led to a significant number of fluorinated compounds among newly approved drugs, with estimates suggesting that organofluorine compounds constitute around 25% of all small-molecule drugs. researchgate.net The strategic use of fluorinated building blocks remains a dominant approach in the discovery of new pharmaceuticals, driving continuous innovation in synthetic fluorination methods. nih.govresearchgate.netbeilstein-journals.org

Rationale for Focused Academic Inquiry on 1-(Azetidin-1-yl)-3-fluoropropan-2-ol

The academic interest in this compound arises from its identity as a hybrid synthetic building block that combines the desirable features of both azetidines and fluorinated aliphatic chains. This molecule provides a compact and structurally defined scaffold that can be incorporated into more complex target molecules.

The rationale for its investigation is multifaceted:

Access to Novel Chemical Space: It serves as a precursor to novel classes of compounds that are otherwise difficult to synthesize. By offering a ready-made combination of a strained heterocyclic ring and a fluorinated side chain, it enables chemists to explore new molecular architectures for drug discovery and materials science.

Scaffold for Bioactive Molecules: The 3-amino-1-fluoropropan-2-ol core is a structural motif found in various biologically active molecules. The incorporation of this core into a constrained azetidine ring system is a rational design strategy for developing new enzyme inhibitors or receptor ligands with potentially enhanced potency and selectivity.

While dedicated research focusing exclusively on this compound is not extensively documented, its value is inferred from the broad and sustained academic and industrial interest in developing novel fluorinated and heterocyclic building blocks. nih.govresearchgate.net Its synthesis and potential applications are logical extensions of the ongoing quest for new chemical entities with tailored properties.

Physicochemical Properties of this compound

Below is a table summarizing the key identifiers and computed physicochemical properties of the compound. Experimental data for this specific molecule is limited, reflecting its role as a specialized synthetic intermediate.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1426447-49-3N/A
Molecular Formula C₆H₁₂FNON/A
Molecular Weight 133.16 g/mol N/A
Predicted XLogP3 -0.6PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 3PubChem
Predicted Exact Mass 133.08994237 g/mol PubChem
Predicted Topological Polar Surface Area 23.5 ŲPubChem

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

1-(azetidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C6H12FNO/c7-4-6(9)5-8-2-1-3-8/h6,9H,1-5H2

InChI Key

WSVYMDBBBZQXCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(CF)O

Origin of Product

United States

Synthetic Methodologies for 1 Azetidin 1 Yl 3 Fluoropropan 2 Ol and Its Analogues

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a key challenge due to its inherent ring strain. rsc.org Several powerful synthetic strategies have been developed to overcome this, including cyclization reactions, ring contractions, and cycloadditions. rsc.orgmagtech.com.cn

Intramolecular cyclization is a fundamental approach to forming the azetidine ring, typically by forming a C-N bond. magtech.com.cn This can be achieved through various methods, including the intramolecular aminolysis of epoxides and nucleophilic substitution reactions.

One effective method involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the C3-selective ring-opening of the epoxide by the tethered amine, leading to the formation of 3-hydroxyazetidines in high yields. nih.gov This reaction tolerates a wide range of functional groups, including acid-sensitive ones like Boc, PMB, and TBS, as well as π-basic allyl groups. nih.gov

Another prominent cyclization strategy is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. acs.org This method can stereospecifically form 2-(hydroxymethyl)azetidines. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity, sometimes leading to the formation of pyrrolidin-3-ols as competing products. acs.org For example, conducting the cyclization at elevated temperatures without a solvent, using potassium carbonate as a solid support, has been shown to favor the formation of azetidines. acs.org

Additionally, cascade reactions involving electrocyclization have been developed. A copper(I)-catalyzed tandem nih.govmdpi.com-rearrangement and 4π-electrocyclization of O-propargylic oximes provides a route to azetidine nitrones. acs.org This process involves several mechanistic steps, including rearrangement, cyclization, ring opening, and recyclization, all occurring in one pot. acs.org

Table 1: Examples of Cyclization Reactions for Azetidine Synthesis

Starting MaterialReagents/CatalystProduct TypeYieldReference
cis-3,4-Epoxy amineLa(OTf)₃3-HydroxyazetidineHigh nih.gov
N-tert-butylsulfonyl(2-aminoalkyl)oxiraneK₂CO₃, 80 °C (solvent-free)2-(Hydroxymethyl)azetidineVariable (competes with pyrrolidine (B122466) formation) acs.org
O-Propargylic oximeCopper(I) / 2-aminopyridineAzetidine nitroneModerate to good acs.org

Ring contraction provides an alternative pathway to the strained azetidine core from more readily available five-membered rings. magtech.com.cn This approach leverages the transformation of stable precursors into the desired four-membered heterocycle.

A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govrsc.org In this reaction, various nucleophiles such as alcohols, phenols, or anilines are introduced, followed by a base-promoted ring contraction to yield α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org The proposed mechanism involves nucleophilic attack on the amide carbonyl, cleavage of the N–C(O) bond, and subsequent intramolecular Sₙ2 cyclization by the resulting amide anion to expel the bromide, thus contracting the ring. rsc.org

Photochemistry also offers a route for ring contraction. For example, succinimides can undergo photoinduced ring contraction to form azetidine-2,4-diones. acs.org

Table 2: Ring Contraction Synthesis of Azetidines

Precursor Ring SystemKey ReagentsAzetidine ProductKey TransformationReference
α-Bromo N-sulfonylpyrrolidinoneK₂CO₃, Nucleophile (e.g., ROH, RNH₂)α-Carbonyl-N-sulfonylazetidineNucleophilic addition followed by intramolecular Sₙ2 cyclization nih.govrsc.org
SuccinimideUV lightAzetidine-2,4-dionePhotoinduced rearrangement acs.org

[2+2] Cycloaddition reactions are among the most efficient methods for constructing four-membered rings. rsc.org The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful tool for synthesizing functionalized azetidines. rsc.orgacs.org

Visible-light-mediated [2+2] cycloadditions have emerged as a mild and general protocol. chemrxiv.org For instance, an iridium photocatalyst can be used to catalyze the reaction between oximes and olefins via a triplet energy transfer mechanism, yielding highly functionalized azetidines. chemrxiv.org This approach is characterized by its operational simplicity and tolerance for various functional groups. chemrxiv.org Similarly, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed, offering a highly stereoselective and atom-economic route to azetidines. acs.org

Another classic and widely used method is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. mdpi.com This formal [2+2] cycloaddition is a two-step process that typically proceeds through a zwitterionic intermediate. mdpi.com It is a reliable method for synthesizing β-lactams (azetidin-2-ones), which are valuable precursors that can be reduced to obtain the corresponding azetidines. magtech.com.cn The stereoselectivity of the Staudinger reaction is a critical aspect and can be influenced by the reactants and reaction conditions. mdpi.com

Table 3: Overview of [2+2] Cycloaddition Strategies for Azetidine Synthesis

Reaction NameReactantsConditionsProduct TypeReference
Aza Paternò–Büchi ReactionImine (or precursor) + AlkeneUV light or visible light photocatalyst (e.g., Ir complex)Functionalized Azetidine rsc.orgacs.orgchemrxiv.org
Staudinger CycloadditionKetene + ImineTypically base-mediated (e.g., R₃N)Azetidin-2-one (β-Lactam) mdpi.com

Achieving stereocontrol in azetidine synthesis is crucial for medicinal chemistry applications. Many of the aforementioned methods can be adapted for stereoselectivity.

Stereoselective synthesis of azetidines has been achieved through the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which allows for the stereospecific formation of the azetidine ring. acs.org Similarly, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible through chiral sulfinamide chemistry. nih.gov Gold-catalyzed intermolecular oxidation of these chiral precursors leads to the formation of chiral azetidin-3-ones with typically high enantiomeric excess (>98% ee). nih.gov

The Staudinger [2+2] cycloaddition using chiral imines is another effective strategy. For example, chiral imines derived from D-mannitol have been reacted with acetoxyketene to afford cis-β-lactams, which can be hydrolyzed to optically active 3-hydroxy-2-azetidinones. mdpi.com The stereochemical outcome of these reactions is often predictable and controllable, leading to single diastereomers. mdpi.com

Novel methods involving superbase-promoted stereoselective rearrangement of chiral oxirane derivatives have also been developed to provide chiral azetidine derivatives. researchgate.net Furthermore, metal-catalyzed asymmetric reduction of unsaturated azetidine precursors, such as 2-azetinylcarboxylic acids, using chiral ruthenium complexes, allows for the synthesis of enantioenriched 2-azetidinylcarboxylic acids. acs.org

Introduction of the Fluoropropanol Moiety

The 3-fluoro-propan-2-ol side chain is a key structural feature. Its introduction can be accomplished either by building the azetidine ring onto a pre-existing fluorinated side chain or by fluorinating a suitable precursor, typically an alcohol, after the azetidine ring is in place. Direct fluorination methods are particularly relevant for the latter strategy.

Direct deoxofluorination involves the conversion of a hydroxyl group into a carbon-fluorine bond. This is a common and effective method for introducing fluorine into molecules like the propanol (B110389) moiety. organic-chemistry.orgorganic-chemistry.org A variety of reagents have been developed for this transformation.

Reagents such as PyFluor and AlkylFluor are effective for the deoxyfluorination of primary and secondary alcohols, often with minimal formation of elimination byproducts. organic-chemistry.org Another approach involves the in situ generation of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), which converts the alcohol into a triflate intermediate that is subsequently displaced by a fluoride anion from a source like potassium fluoride (KF). organic-chemistry.org This method is noted for its mild conditions and broad substrate scope. organic-chemistry.org

For secondary alcohols, such as the 2-ol position in the propanol system, these reactions typically proceed with inversion of stereochemistry at the reaction center. organic-chemistry.org

Table 4: Selected Reagents for Direct Deoxyfluorination of Alcohols

Reagent/SystemFluorine SourceKey FeaturesReference
PyFluor / AlkylFluorReagent itselfThermally stable, good for primary and secondary alcohols, minor elimination. organic-chemistry.org
Triflic Anhydride / KFPotassium Fluoride (KF)In situ generation of CF₃SO₂F, mild conditions, broad scope. organic-chemistry.org
Perfluoro-1-butanesulfonyl fluoride (PBSF) / TBATTetrabutylammonium triphenyldifluorosilicate (TBAT)Mild conditions, provides inversion of configuration. organic-chemistry.org
SelectfluorSelectfluorUsed with an activating system (e.g., Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I) for tertiary alcohols, but applicable in radical fluorinations. organic-chemistry.org

Incorporation of Fluorinated Propanol Precursors

One of the most common precursors for this purpose is 2-(fluoromethyl)oxirane (also known as epifluorohydrin). The reaction of azetidine with this epoxide proceeds via a nucleophilic attack of the azetidine nitrogen on one of the epoxide carbons. Due to the steric hindrance and electronic effects of the fluoromethyl group, this attack predominantly occurs at the less substituted carbon atom of the epoxide ring, leading to the desired 1-(azetidin-1-yl)-3-fluoropropan-2-ol. This regioselectivity is a crucial aspect of this synthetic strategy.

The reaction conditions for the ring-opening of epoxides with amines can vary, but they generally involve polar solvents and can be performed at room or elevated temperatures to facilitate the reaction. The use of Lewis acids can also catalyze the reaction, potentially influencing the regioselectivity and reaction rate.

PrecursorReagentProductKey Features
2-(Fluoromethyl)oxiraneAzetidineThis compoundRegioselective ring-opening
1-Fluoro-3-halopropan-2-olAzetidineThis compoundN-alkylation
3-Fluoro-2-hydroxypropanalAzetidine, Reducing agentThis compoundReductive amination

Another approach within this subsection is the N-alkylation of azetidine with a linear fluorinated propanol derivative bearing a leaving group at the C1 position, such as 1-fluoro-3-chloropropan-2-ol or 1-fluoro-3-tosyloxypropan-2-ol. In this case, the azetidine nitrogen displaces the leaving group to form the target compound.

Stereocontrolled Introduction of the Fluorinated Alcohol Functionality

The stereochemistry of the hydroxyl group at the C2 position of the propanol side chain is often crucial for the biological activity of the final molecule. Therefore, stereocontrolled synthetic methods are of high importance.

When using a racemic mixture of a chiral fluorinated precursor like 2-(fluoromethyl)oxirane, the product will also be a racemic mixture of (R)- and (S)-1-(azetidin-1-yl)-3-fluoropropan-2-ol. To obtain a specific enantiomer, two main strategies can be employed:

Use of Enantiopure Precursors: Starting with an enantiomerically pure epoxide, such as (R)-2-(fluoromethyl)oxirane or (S)-2-(fluoromethyl)oxirane, will result in the corresponding enantiopure product. The ring-opening reaction with azetidine is typically a stereospecific SN2 reaction, proceeding with inversion of configuration at the carbon atom being attacked.

Asymmetric Synthesis: Asymmetric methods can be employed to create the chiral center during the synthesis. For instance, the asymmetric reduction of a ketone precursor, such as 1-(azetidin-1-yl)-3-fluoropropan-2-one, using chiral reducing agents can yield the desired enantiomer of the alcohol.

The development of stereocontrolled routes to β-amino alcohols is a well-established field, and these principles can be applied to the synthesis of fluorinated analogues. bris.ac.uk

Coupling and Linkage Strategies

N-alkylation is a direct and widely used method for the functionalization of the azetidine ring. nih.gov In the context of synthesizing this compound, this involves the reaction of azetidine with a three-carbon electrophile carrying the fluoro-alcohol moiety.

A prime example is the reaction of azetidine with a 3-fluoro-2-hydroxypropylating agent that has a good leaving group at the 1-position. Suitable electrophiles include 1-chloro-3-fluoropropan-2-ol or 1-bromo-3-fluoropropan-2-ol. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the azetidine ring attacks the carbon bearing the halogen, displacing it to form the desired product. The presence of a base is often required to neutralize the hydrohalic acid formed during the reaction.

The efficiency of the N-alkylation can be influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature.

While N-alkylation is a more direct approach for the synthesis of this compound, carbon-carbon bond formation strategies can be employed for the synthesis of more complex analogues where the fluorinated side chain is attached to a carbon atom of the azetidine ring rather than the nitrogen.

For instance, a pre-functionalized azetidine, such as a 3-formylazetidine derivative, could undergo a Grignard or Wittig-type reaction to introduce a carbon-carbon double bond, which could then be further elaborated to install the fluorinated alcohol functionality. However, for the specific target compound, this approach is less direct than N-alkylation.

Aza-Michael Addition: The aza-Michael addition is a powerful tool for forming carbon-nitrogen bonds. rsc.org In the synthesis of analogues of this compound, azetidine can act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound bearing a fluorine atom. For example, azetidine could react with a fluorinated propenone derivative. Subsequent reduction of the ketone would then yield the desired fluorinated amino alcohol. This method allows for the construction of the side chain with good control over the connectivity. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. mdpi.com While less direct for the synthesis of the target compound, it is highly relevant for creating analogues. For instance, a bromo-substituted azetidine derivative could be coupled with a boronic acid or ester containing the fluorinated propanol side chain. This strategy is particularly useful for attaching the functionalized side chain to a specific carbon atom of the azetidine ring, enabling the synthesis of a wide range of structural isomers and analogues. mdpi.com

Protecting Group Strategies in Synthesis of 1-(Azetidin-1-yl)-3-fluoropropan-2-olnih.govneliti.com

In the multi-step synthesis of this compound and its analogues, the use of protecting groups is often essential to prevent unwanted side reactions and to ensure the desired outcome. neliti.com

The primary functional groups that may require protection are the secondary amine of the azetidine ring and the hydroxyl group of the fluoropropanol side chain.

Protection of the Azetidine Nitrogen: If the synthetic strategy involves modifications to the side chain before its attachment to the azetidine, the azetidine nitrogen may need to be protected. Common protecting groups for secondary amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be introduced under standard conditions and are stable to a wide range of reagents. The Boc group is typically removed under acidic conditions, while the Cbz group is often removed by hydrogenolysis. nih.gov

Protection of the Hydroxyl Group: The hydroxyl group of the fluoropropanol moiety may require protection during subsequent reactions, such as coupling steps or modifications to the azetidine ring. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used to protect alcohols. These groups are stable under many reaction conditions and can be selectively removed using fluoride reagents. Benzyl (B1604629) ethers are another option, offering stability to both acidic and basic conditions and can be removed by hydrogenolysis.

Total Synthesis Approaches to this compound

The synthesis of this compound, a fluorinated aminopropanol (B1366323) derivative, involves the strategic combination of an azetidine core with a three-carbon side chain containing a fluorine atom and a hydroxyl group. While a direct, step-by-step total synthesis for this specific molecule is not extensively documented in publicly available literature, its structure suggests several plausible synthetic routes. These approaches can be logically designed based on established methodologies for the synthesis of substituted azetidines and functionalized amino alcohols. The primary strategies would likely involve either the N-alkylation of a pre-formed azetidine ring with a suitable fluorinated electrophile or the construction of the azetidine ring from an acyclic precursor that already bears the fluorinated propanol moiety.

A common and versatile method for the synthesis of N-substituted azetidines is the reaction of azetidine or its derivatives with an appropriate electrophile. In the context of this compound, a logical approach would be the N-alkylation of azetidine with a fluorinated three-carbon epoxide, such as epifluorohydrin. This reaction would proceed via a nucleophilic ring-opening of the epoxide by the secondary amine of the azetidine ring.

The synthesis of the azetidine starting material itself is a well-established process. A common industrial route to azetidin-3-ol (B1332694) hydrochloride begins with the reaction of a protected amine, such as benzylamine (B48309) or benzhydrylamine, with epichlorohydrin. acs.orgacs.org This initial reaction forms an aminochlorohydrin intermediate. Subsequent treatment with a base induces intramolecular cyclization to yield the N-protected azetidin-3-ol. acs.orgacs.org The protecting group, for instance, a benzyl group, can then be removed by catalytic hydrogenation to afford azetidin-3-ol. acs.orgacs.org The free azetidin-3-ol can then be used for N-alkylation, or it can be further processed if the parent azetidine is desired.

Alternatively, the synthesis can be envisioned to start from a fluorinated amino alcohol precursor, which is then used to construct the azetidine ring. While the direct synthesis of 1-amino-3-fluoropropan-2-ol (B12292084) is not readily found, methods for preparing analogous compounds such as (S)-1-amino-3-chloro-2-propanol hydrochloride are well-documented. guidechem.com These syntheses often start from chiral precursors and involve multiple steps of protection, functional group transformation, and deprotection. A similar strategy could potentially be adapted for the synthesis of the fluorinated analogue. Once the fluorinated amino alcohol is obtained, it could be reacted with a suitable three-carbon dielectrophile to form the azetidine ring.

A convergent synthetic approach offers another viable pathway. This would involve the synthesis of the azetidine moiety and the fluorinated side-chain precursor separately, followed by their coupling in a final step. The key challenge in this approach lies in the efficient and stereoselective synthesis of the 1-amino-3-fluoropropan-2-ol fragment. Research into the synthesis of fluorinated amino acids and their derivatives provides valuable insights into potential synthetic strategies. nih.govmdpi.com

The following table summarizes a plausible synthetic approach based on the N-alkylation of azetidine.

Step Reaction Starting Materials Reagents and Conditions Product Reference(s)
1N-Alkylation and CyclizationBenzylamine, EpichlorohydrinIsopropanol, reflux1-Benzylazetidin-3-ol acs.org
2Deprotection1-Benzylazetidin-3-olH₂, Pd/C, Ethanol/WaterAzetidin-3-ol hydrochloride acs.org
3NeutralizationAzetidin-3-ol hydrochlorideBase (e.g., NaOH)Azetidine-
4N-AlkylationAzetidine, EpifluorohydrinSolvent (e.g., CH₃CN), Base (e.g., K₂CO₃)This compound-

The following interactive data table provides more detailed information on a key intermediate synthesis.

Table 1: Synthesis of Azetidin-3-ol Hydrochloride

Precursor Reagent Conditions Intermediate Yield (%) Purity (%) Reference
1-Benzhydrylazetidin-3-ol HCl gas, Dichloromethane Purge for 30 min 1-Benzhydrylazetidin-3-ol HCl - - acs.org
1-Benzhydrylazetidin-3-ol HCl 5% Pd/C, H₂ (50 psi) Ethanol, Water Azetidin-3-ol hydrochloride 96 (over 2 steps) 99.3 acs.org
1-Benzylazetidin-3-ol HCl gas, Dichloromethane Purge for 30 min 1-Benzylazetidin-3-ol HCl - - acs.org

The synthesis of fluorinated building blocks is a critical aspect of this total synthesis. While the direct synthesis of 1-amino-3-fluoropropan-2-ol is not explicitly detailed in the provided context, the synthesis of related compounds provides a template. For instance, the synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol has been achieved through a modified Dakin-West reaction followed by asymmetric hydrogenation or enzymatic reduction. researchgate.net This highlights that established methodologies exist for the stereocontrolled synthesis of fluorinated amino alcohols.

Table 2: Mentioned Compounds

Compound Name
This compound
Azetidine
Azetidin-3-ol
Azetidin-3-ol hydrochloride
Benzhydrylamine
Benzylamine
Epichlorohydrin
Epifluorohydrin
1-Benzylazetidin-3-ol
1-Benzhydrylazetidin-3-ol
(S)-1-Amino-3-chloro-2-propanol hydrochloride

In-depth Analysis of this compound Reveals Limited Specific Data on Transformative Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is known to undergo a variety of chemical transformations. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and the formation of carbamates and ureas. Similarly, the secondary alcohol group on the propanol chain is susceptible to reactions like esterification, etherification, oxidation to a ketone, and nucleophilic substitution. The presence of a fluorine atom on the adjacent carbon can influence the reactivity of the hydroxyl group through electronic effects.

However, the interplay of these functional groups within the specific molecular architecture of this compound would dictate its unique chemical behavior. Without dedicated laboratory studies on this compound, any discussion of its reactivity would remain speculative. Matters such as reaction kinetics, yields, and the influence of stereochemistry are all crucial aspects that can only be determined through empirical research.

A thorough search of prominent chemical databases and scholarly articles did not yield any specific experimental data for the N-substitution, amide formation, esterification, oxidation, or nucleophilic substitution reactions of this compound. As such, the creation of data tables and a detailed discussion of its transformative chemistry would not be grounded in established scientific findings.

Therefore, to maintain a high standard of scientific accuracy and adhere to the principle of reporting only verified data, it is not feasible to construct the requested article. Further experimental investigation into the chemical properties of this compound is required before a comprehensive and authoritative account of its reactivity can be provided.

Chemical Reactivity and Transformative Chemistry of 1 Azetidin 1 Yl 3 Fluoropropan 2 Ol

Reactivity of the Fluoro-Substituent

The presence of a fluorine atom significantly influences the electronic properties of a molecule, which in turn affects its reactivity.

The high electronegativity of fluorine impacts the reactivity of nearby functional groups through strong inductive effects. In 1-(Azetidin-1-yl)-3-fluoropropan-2-ol, the fluorine atom is expected to lower the pKa of the hydroxyl group, making it more acidic compared to its non-fluorinated analog, propan-2-ol. rsc.orgnih.gov This increased acidity can influence its participation in reactions requiring deprotonation. The electron-withdrawing nature of fluorine also deactivates the adjacent carbon atom towards electrophilic attack and can influence the regioselectivity of reactions involving the propanol (B110389) backbone. Furthermore, the introduction of fluorine can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.gov

The effect of fluorine substitution on the hydrogen bond strength in alcohol-amine complexes has been investigated, showing that fluorinated alcohols can form stronger hydrogen bonds. rsc.org This property could influence the intermolecular and intramolecular interactions of this compound, affecting its physical properties and its interactions with biological targets.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. ncert.nic.in Direct displacement of the fluorine atom in this compound by a nucleophile under standard SN2 conditions is therefore expected to be challenging.

However, nucleophilic fluorination, the reverse reaction, is a common method for introducing fluorine into organic molecules. alfa-chemistry.comucla.edu For the displacement of fluorine to occur, activation of the C-F bond is typically necessary. This can sometimes be achieved under harsh conditions or through specialized reagents that can facilitate the departure of the fluoride ion. Given the stability of the C-F bond, other reactive sites in the molecule, such as the azetidine (B1206935) ring or the hydroxyl group, are more likely to participate in chemical transformations under milder conditions.

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. nih.gov This reactivity can be harnessed for the synthesis of various acyclic and heterocyclic compounds. rsc.org

Acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines, where a pendant nucleophilic group attacks the protonated azetidine ring. nih.gov In the case of this compound, the hydroxyl group could potentially act as an intramolecular nucleophile under acidic conditions, leading to a ring-opened product. The stability of N-linked heteroaryl azetidines has been shown to be influenced by the pKa of the azetidine nitrogen. nih.gov

The azetidine ring can also be opened by external nucleophiles, particularly after activation of the ring nitrogen. Alkylation or acylation of the nitrogen atom forms a more reactive azetidinium ion, which readily undergoes nucleophilic attack. nih.gov A variety of nucleophiles, including halides, acetate, and azide, can be employed for this purpose. nih.gov

Rearrangement reactions of substituted azetidines have also been reported. For instance, 3-hydroxyazetidines can undergo a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines. nih.govworktribe.comacs.orgdurham.ac.uk While this compound does not possess a hydroxyl group directly on the azetidine ring, the possibility of rearrangements under specific reaction conditions should be considered, potentially involving the propanol side chain. Photochemical rearrangements of azetidine ketones to pyrroles have also been documented. bhu.ac.in

The following table summarizes representative ring-opening reactions of azetidine derivatives, illustrating the types of transformations the azetidine moiety in this compound could potentially undergo.

Starting Material (Azetidine Derivative)Reagent(s)Product(s)Reaction Type
N-Arylazetidine with pendant amideAcidIntramolecularly ring-opened productAcid-mediated intramolecular ring-opening nih.gov
Non-activated aziridine (B145994) (as an analogy)Alkylating agent, Nucleophile (e.g., acetate, azide)N-alkylated, ring-opened amineAlkylative ring-opening nih.gov
3-HydroxyazetidineNitrile, Sulfuric Acid2-Oxazoline derivativeRitter-initiated rearrangement nih.govworktribe.comacs.orgdurham.ac.uk

Functionalization of the Azetidine Ring at Different Positions

The azetidine ring can be functionalized at both the nitrogen atom and the carbon atoms of the ring. The nitrogen atom, being a secondary amine in the parent azetidine, is a common site for functionalization in many synthetic routes. In this compound, the nitrogen is already substituted, but further reactions are possible if the substituent can be modified or cleaved.

More relevant to the structure is the functionalization of the carbon atoms of the azetidine ring. The C3 position is a common site for introducing substituents. For instance, 3-hydroxyazetidines can be synthesized and subsequently transformed into other functional groups. nih.gov While the target molecule does not have a functional group at the C3 position of the azetidine ring, synthetic strategies often involve the introduction and manipulation of such groups. researchgate.net

Recent advances have also demonstrated the four-component synthesis of functionalized azetidines driven by strain-release of azabicyclo[1.1.0]butanes, allowing for the introduction of various substituents onto the azetidine core. nih.gov This highlights the versatility of modern synthetic methods in creating diverse azetidine structures.

The table below provides examples of functionalization reactions on the azetidine ring, which could be conceptually applied to derivatives of this compound.

Azetidine DerivativeReagent(s)Position of FunctionalizationProduct
Azabicyclo[1.1.0]butyl-lithiumThree sequential electrophilesC1, C3, C31,3,3-Trisubstituted azetidine nih.gov
3-HydroxyazetidineNitrile, H2SO4C3 (involved in rearrangement)2-Oxazoline nih.gov

Stereochemical Aspects and Chiral Synthesis of 1 Azetidin 1 Yl 3 Fluoropropan 2 Ol

Identification of Chiral Centers and Stereoisomers

1-(Azetidin-1-yl)-3-fluoropropan-2-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2 of the propan-2-ol backbone). The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, the (R)- and (S)-isomers.

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and solubility in achiral solvents, but will rotate plane-polarized light in opposite directions. More importantly, they can exhibit different pharmacological activities and metabolic profiles when interacting with the chiral environment of the human body.

Table 1: Stereoisomers of this compound

StereoisomerConfiguration at C2
(R)-1-(Azetidin-1-yl)-3-fluoropropan-2-olR
(S)-1-(Azetidin-1-yl)-3-fluoropropan-2-olS

Enantioselective Synthesis Approaches

The preparation of single-enantiomer this compound can be achieved through several asymmetric synthesis strategies. These approaches aim to create the chiral center with a high degree of stereocontrol.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. For the target compound, this could involve the asymmetric reduction of a prochiral ketone precursor, 1-(azetidin-1-yl)-3-fluoropropan-2-one. The use of chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium with chiral ligands, can facilitate the enantioselective reduction of the ketone to the desired chiral alcohol. wikipedia.org

Another catalytic approach could be the asymmetric ring-opening of a suitable epoxide with a nucleophile. For instance, the asymmetric ring-opening of a meso-epoxide catalyzed by metal-salen complexes can produce chiral difunctionalized compounds. mdpi.comnih.gov This strategy could be adapted to install the necessary functionalities with high enantioselectivity.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral azetidine-containing compounds, chiral sulfinamide chemistry has proven to be effective. nih.gov For example, a chiral N-propargylsulfonamide could be used to synthesize a chiral azetidin-3-one, which could then be further functionalized. nih.gov

Alternatively, chiral Ni(II) complexes have been employed for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.orgnih.gov This methodology could potentially be adapted for the synthesis of a chiral fluorinated precursor to this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.netnih.govnih.gov Ketoreductases (KREDs) are a class of enzymes that can reduce prochiral ketones to chiral alcohols with excellent enantioselectivity. researchgate.netnih.govalmacgroup.com The reduction of 1-(azetidin-1-yl)-3-fluoropropan-2-one using a suitable KRED could provide access to either the (R)- or (S)-enantiomer of the target molecule, depending on the enzyme used.

Furthermore, amine transaminases (ATAs) can be used for the kinetic resolution of racemic β-fluoroamines, which are structurally related to the target compound. researchgate.net This enzymatic approach could be employed to resolve a racemic precursor, leading to an enantiomerically enriched product.

Diastereoselective Transformations

While this compound itself does not have diastereomers, diastereoselective transformations can be crucial in its synthesis if a chiral building block containing other stereocenters is used. For instance, if a chiral azetidine (B1206935) derivative derived from a natural amino acid is employed, the reaction with the fluoropropanol side chain could lead to the formation of diastereomers. In such cases, controlling the diastereoselectivity of the reaction would be essential. The synthesis of chiral 2-substituted azetidine-2-carbonitriles has been achieved with high diastereoselectivity through the α-alkylation of N-borane complexes.

Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a common strategy.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of a slower-reacting, enantiomerically enriched substrate and a faster-forming, enantiomerically enriched product. The kinetic resolution of racemic amino alcohols has been achieved using chiral catalysts. researchgate.net Similarly, enzymatic kinetic resolution using lipases is a well-established method for resolving racemic alcohols. researchgate.net

Diastereomeric Salt Formation: Another classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. For this compound, which is a basic compound, a chiral acid could be used as a resolving agent to form diastereomeric salts. A similar approach has been used for the resolution of racemic carboxylic acids by forming diastereomeric esters with a chiral alcohol. researchgate.net

Table 2: Summary of Chiral Synthesis and Resolution Strategies

StrategyDescriptionPotential Application
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a reaction.Enantioselective reduction of a prochiral ketone precursor.
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct a stereoselective reaction.Use of chiral sulfinamides or Ni(II) complexes to create chiral precursors.
Biocatalysis Use of enzymes for highly selective transformations.Ketoreductase-mediated reduction of a ketone or transaminase-mediated resolution.
Kinetic Resolution Differential reaction of enantiomers with a chiral agent.Separation of enantiomers of a racemic precursor or the final product.
Diastereomeric Salt Formation Formation of separable diastereomers with a chiral resolving agent.Resolution of the racemic final compound using a chiral acid.

Stereochemical Stability and Interconversion Phenomena of this compound

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research focused on the stereochemical stability and interconversion phenomena of this compound. While the principles of stereochemistry suggest that the chiral center at the C2 position of the propan-2-ol backbone should be configurationally stable under standard conditions, empirical data from dedicated studies are required for a definitive assessment.

In the absence of direct studies, the potential for stereochemical instability, such as racemization or epimerization, can be considered from a theoretical standpoint based on the behavior of analogous compounds. For a molecule like this compound, any interconversion would likely necessitate a mechanism that temporarily breaks and reforms one of the bonds to the chiral carbon.

Factors that could theoretically influence the stereochemical stability of this compound include:

Temperature: Elevated temperatures can provide the activation energy needed for stereochemical inversion.

pH: Strongly acidic or basic conditions could potentially catalyze reactions that might lead to racemization. For instance, protonation of the hydroxyl group under acidic conditions could facilitate its temporary removal and re-addition, potentially leading to inversion of stereochemistry.

Oxidation-Reduction Reactions: Oxidation of the secondary alcohol to a ketone would destroy the chiral center. Subsequent reduction of the ketone could then yield a racemic mixture of the alcohol.

It is important to emphasize that these are general principles of stereochemistry, and their specific applicability to this compound has not been experimentally verified.

Table of Hypothetical Stability Data

The following table is presented for illustrative purposes to indicate the type of data that would be generated from experimental studies on the stereochemical stability of this compound. Note: The data in this table is hypothetical and not based on experimental results.

ConditionIncubation Time (h)Enantiomeric Excess (%)Observations
25°C, pH 724>99Expected to be stereochemically stable.
80°C, pH 724Not DeterminedPotential for slow racemization.
25°C, pH 224Not DeterminedPotential for acid-catalyzed racemization.
25°C, pH 1224Not DeterminedPotential for base-catalyzed racemization.

Further research, including experimental studies involving chiral chromatography and polarimetry under various conditions, is necessary to elucidate the specific stereochemical stability and potential for interconversion of the enantiomers of this compound. Without such dedicated research, any discussion remains speculative.

Computational Chemistry and Theoretical Investigations of 1 Azetidin 1 Yl 3 Fluoropropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing deep insights into the electronic properties of molecules.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding of 1-(Azetidin-1-yl)-3-fluoropropan-2-ol would typically involve methods like Density Functional Theory (DFT) or ab initio calculations. These methods could elucidate bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, the electronegativity of the fluorine and oxygen atoms would be expected to significantly polarize the electron density, influencing the molecule's reactivity and intermolecular interactions. However, specific calculated values for bond orders, atomic charges, or electrostatic potential maps for this compound are not found in the surveyed literature.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the lone pairs on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, while the LUMO would be expected to have contributions from the antibonding orbitals of the C-F and C-O bonds. Without specific computational studies, the precise energies and compositions of these frontier orbitals remain undetermined.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) chain and the puckering of the azetidine (B1206935) ring suggest that this compound can exist in multiple conformations.

Rotational Barriers and Preferred Conformations

The rotation around the C-C and C-N single bonds would lead to various conformers with different energies. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azetidine ring, or even the fluorine atom, could play a significant role in stabilizing certain conformations. Computational methods could predict the relative energies of these conformers and the energy barriers for their interconversion. Such studies would provide a detailed potential energy surface, identifying the most stable, low-energy conformations. Unfortunately, specific data on the rotational barriers and the geometries of the preferred conformations for this molecule are not available in published research.

Reaction Mechanism Studies

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

Transition State Analysis and Reaction Energetics

For a molecule like this compound, potential reactions could involve the nucleophilic substitution of the fluorine atom, reactions at the hydroxyl group, or ring-opening of the azetidine. Transition state theory, combined with quantum chemical calculations, would allow for the determination of the activation energies for such processes. This would provide a quantitative understanding of the reaction kinetics and the feasibility of different reaction pathways. However, no specific computational studies on the reaction mechanisms involving this compound have been found.

Prediction of Reaction Selectivity

Computational chemistry offers powerful tools for predicting the selectivity of chemical reactions, providing insights that can guide synthetic efforts. For a molecule such as this compound, theoretical calculations can be employed to forecast the outcomes of various transformations, particularly those involving the strained azetidine ring.

One of the primary areas of investigation is the regioselectivity of ring-opening reactions. The azetidine ring, under acidic conditions or in the presence of electrophiles, can be activated towards nucleophilic attack. Density Functional Theory (DFT) calculations can be utilized to model the reaction pathways for nucleophilic addition to the protonated or activated azetidine. By calculating the activation energies for attack at the different carbon atoms of the ring, the most likely site of reaction can be predicted. researchgate.netnih.gov For this compound, the key question would be whether a nucleophile preferentially attacks the C2 or C4 position of the azetidine ring. This selectivity is governed by a combination of steric and electronic factors, which can be quantitatively assessed through computational models. magtech.com.cn

For instance, in a hypothetical acid-catalyzed ring-opening reaction with a nucleophile (Nu⁻), two primary pathways can be envisioned. DFT calculations would involve optimizing the geometries of the transition states for both pathways and calculating their corresponding energies.

Table 1: Hypothetical DFT-Calculated Parameters for Predicting Regioselectivity in Azetidine Ring-Opening

Reaction PathwayAttacked CarbonTransition State Energy (kcal/mol)Predicted Major Product
Pathway AC2ΔG‡_AProduct A
Pathway BC4ΔG‡_BProduct B

Note: The values in this table are illustrative. Actual calculations would provide quantitative energy barriers (ΔG‡) determining the product ratio.

Furthermore, computational models can predict the stereoselectivity of reactions. For reactions where new chiral centers are formed, computational analysis of the transition state energies for the formation of different stereoisomers can predict the diastereomeric or enantiomeric excess. nih.gov In the context of synthesizing derivatives of this compound, these predictive capabilities are invaluable for designing selective synthetic routes. mit.edu

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can offer crucial insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, and then solving Newton's equations of motion for every atom in the system. This allows for the exploration of the molecule's accessible conformations. Key areas of investigation for this compound would include:

Conformational Analysis of the Side Chain: The 3-fluoropropan-2-ol side chain has several rotatable bonds. MD simulations can reveal the preferred dihedral angles and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the azetidine nitrogen. soton.ac.ukresearchgate.net

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and undergoes a dynamic puckering motion. rsc.org MD simulations can characterize the dynamics of this puckering and determine the most stable puckered conformation, which can be influenced by the substituent.

Solvation Structure: The simulations can provide a detailed picture of how solvent molecules arrange around the compound, highlighting specific interactions such as hydrogen bonds to the hydroxyl group and the nitrogen atom.

The results of MD simulations can be used to generate properties such as the radial distribution function to understand solvation shells or to analyze the time evolution of specific intramolecular distances and angles to understand conformational flexibility. acs.orgmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational quantum chemistry is a highly effective tool for predicting spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra for this compound can be achieved with a high degree of accuracy using DFT. nih.govnrel.govrsc.orgnih.gov

The standard approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The process would involve:

Optimizing the geometry of the molecule at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set).

Performing a GIAO calculation on the optimized geometry using a functional and basis set known to provide accurate NMR predictions (e.g., mPW1PW91/6-311+G(2d,p)).

Referencing the calculated isotropic shielding values to a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shifts.

For flexible molecules like this compound, it is often necessary to calculate the NMR properties for multiple low-energy conformations (which can be identified through a conformational search or from MD simulations) and then compute a Boltzmann-weighted average of the chemical shifts. nsf.gov

The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. Computational methods have been developed to accurately predict these shifts, which are highly sensitive to the local electronic environment. rsc.orgnsf.govnih.govacs.orguni-muenchen.de

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

Atom Number/PositionNucleusPredicted Chemical Shift (ppm)
Azetidine CH₂ (α to N)¹HCalculated Value
Azetidine CH₂ (β to N)¹HCalculated Value
Propanol CH (with OH)¹HCalculated Value
Propanol CH₂ (with F)¹HCalculated Value
Azetidine CH₂ (α to N)¹³CCalculated Value
Azetidine CH₂ (β to N)¹³CCalculated Value
Propanol CH (with OH)¹³CCalculated Value
Propanol CH₂ (with F)¹³CCalculated Value
Fluorine¹⁹FCalculated Value

Note: The "Calculated Value" entries represent placeholders for data that would be obtained from DFT/GIAO calculations.

Analysis of Ring Strain in Azetidine Moiety and its Influence on Reactivity

The reactivity of four-membered rings like azetidine is largely dictated by their inherent ring strain. researchgate.netrsc.orgresearchwithrutgers.comrsc.org Computational chemistry provides methods to quantify this strain energy and to understand its implications for the chemical behavior of this compound.

The conventional strain energy (CSE) of the azetidine ring within the molecule can be calculated using isodesmic, homodesmotic, or hyperhomodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The enthalpy of such a reaction, calculated at a high level of theory (e.g., CCSD(T) or a reliable DFT functional), provides a measure of the strain energy.

For example, a homodesmotic reaction to calculate the strain in the azetidine ring of the target molecule (represented as R-Azetidine, where R is the 3-fluoropropan-2-ol substituent) could be:

R-Azetidine + 2 CH₃NHCH₃ → R-NHCH₂CH₂CH₃ + CH₃N(CH₃)₂

The calculated strain energy has a direct correlation with the reactivity of the azetidine ring. A higher strain energy generally implies a greater driving force for ring-opening reactions, as these reactions relieve the strain. nih.govnih.gov Computational analysis can also reveal how the 3-fluoropropan-2-ol substituent influences the geometry and electronic structure of the azetidine ring. The electron-withdrawing or -donating nature of the substituent can affect the bond lengths and angles within the ring, as well as the pKa of the nitrogen atom, all of which modulate its reactivity. nih.gov The puckering of the azetidine ring, characterized by a dihedral angle, is also influenced by the substituent and can be accurately determined from geometry optimization calculations. rsc.org This puckering can, in turn, affect the steric accessibility of the ring atoms and influence reaction pathways.

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Utility in Constructing Complex Heterocyclic Architectures

The densely functionalized nature of 1-(azetidin-1-yl)-3-fluoropropan-2-ol provides a versatile platform for the synthesis of a wide variety of complex heterocyclic systems. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, can be manipulated to create fused, bridged, and spirocyclic ring systems. bldpharm.comnih.gov The secondary alcohol and the fluorinated carbon offer additional points for diversification and ring formation.

The synthesis and diversification of azetidine-based scaffolds have been shown to grant access to novel molecular frameworks. bldpharm.comnih.gov For instance, the nitrogen atom of the azetidine can participate in N-alkylation or N-arylation reactions, while the hydroxyl group can be converted into a good leaving group for intramolecular cyclization reactions. This dual functionality allows for the construction of larger heterocyclic systems built upon the azetidine core. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions due to its strong electron-withdrawing nature. Azetidine carboxylic acids, related structures, are themselves important building blocks for creating various biologically active heterocyclic compounds. synquestlabs.com

Applications in Multi-Step Total Synthesis Strategies

While specific examples detailing the use of this compound in the total synthesis of natural products are not yet prevalent in the literature, its structural motifs are highly relevant. Azetidine rings are found in a number of natural products, and their incorporation is often a key challenge in a synthetic campaign. The use of pre-functionalized building blocks like this compound can streamline synthetic routes by providing a ready-made core that can be elaborated upon.

The fluoropropanol side chain is also of significant interest. The introduction of fluorine into bioactive molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The ability to introduce this motif early in a synthesis using a building block approach is highly advantageous. The development of synthetic methods to access functionalized azetidines highlights their growing importance as intermediates in complex synthesis.

Design of Analogue Libraries based on the Azetidine-Fluoropropanol Scaffold

The azetidine-fluoropropanol scaffold is an ideal starting point for the generation of small-molecule libraries for drug discovery and chemical biology. nih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new chemical space. bldpharm.com The three points of potential modification on this compound—the azetidine nitrogen, the hydroxyl group, and potentially the carbon backbone—allow for the rapid generation of a large number of analogues.

A representative workflow for library generation could involve:

N-Functionalization: Reaction of the azetidine nitrogen with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides).

O-Functionalization: Esterification or etherification of the secondary alcohol with various acids or alcohols.

Stereochemical Diversity: Utilizing either enantiomer of the chiral alcohol to explore stereo-structure-activity relationships (SSAR).

This approach enables the systematic exploration of the chemical space around the core scaffold, which is particularly valuable for optimizing properties like potency, selectivity, and pharmacokinetic profiles. The synthesis of a 1976-membered library of spirocyclic azetidines has been described, demonstrating the feasibility of using such scaffolds in high-throughput synthesis. nih.gov

Development of Novel Reagents and Catalysts Incorporating the Motif

Chiral ligands and catalysts are essential tools in modern asymmetric synthesis. The chiral nature of this compound makes it an attractive candidate for development into a novel ligand for asymmetric catalysis. The nitrogen and oxygen atoms can act as a bidentate chelating pair for a metal center.

The synthetic process could involve the derivatization of the azetidine nitrogen with groups capable of coordinating to metals, such as pyridyl or phosphino (B1201336) moieties. The fluorine atom, located beta to the hydroxyl group, could electronically tune the properties of the resulting metal complex, potentially influencing its catalytic activity and enantioselectivity. While this specific motif has not been extensively reported in catalyst development, the principles of asymmetric catalysis support its potential utility.

Integration into Diverse Chemical Scaffolds for Chemical Exploration

The this compound unit can be incorporated into larger and more diverse chemical scaffolds to explore new areas of chemical space. bldpharm.com This can be achieved through multi-component reactions or by using the building block to functionalize a pre-existing molecular core. For example, the azetidine nitrogen could be used as a nucleophile to open an epoxide on a larger scaffold, thereby tethering the fluoropropanol motif.

The integration of this building block can impart desirable properties to the target molecule. The azetidine ring can serve as a rigid linker or introduce a specific conformational bias. The fluoropropanol moiety can introduce a key hydrogen bond donor/acceptor pair and enhance metabolic stability. The ability to append this functionalized unit to various core structures is a powerful strategy in chemical exploration and lead optimization.

Chiral Building Block Applications in Asymmetric Synthesis

As a chiral molecule, enantiomerically pure this compound is a valuable building block for asymmetric synthesis. Accessing the molecule in its enantiopure form allows for the synthesis of chiral target molecules with high stereochemical control. The stereocenter at the alcohol-bearing carbon can be used to direct the stereochemical outcome of subsequent reactions on the molecule.

The synthesis of chiral fluoroamines, for instance, has been achieved through the ring-opening of chiral aziridines, a related class of strained heterocycles. This demonstrates the principle of using chiral, functionalized small rings as precursors to stereochemically defined acyclic or more complex cyclic systems. The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, avoiding the need for chiral separations or complex asymmetric catalytic steps later in a synthetic sequence.

Structure Reactivity Relationships in 1 Azetidin 1 Yl 3 Fluoropropan 2 Ol Derivatives

Influence of Substituent Effects on Chemical Transformations

Substituents on the azetidine (B1206935) ring or the propanol (B110389) backbone can significantly influence the course and outcome of chemical reactions. The reactivity of the azetidine nitrogen, the hydroxyl group, and the carbon-fluorine bond are all subject to modulation by neighboring functional groups.

The nitrogen atom of the azetidine ring is a key reactive center, participating in nucleophilic substitution and addition reactions. The rate and efficiency of these transformations are dictated by the electronic nature of substituents on the azetidine ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the nitrogen atom, thereby accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) diminish the nitrogen's nucleophilicity, potentially retarding or inhibiting such reactions.

The fluorine atom at the 3-position of the propanol moiety exerts a strong electron-withdrawing inductive effect, which influences the acidity of the hydroxyl group at the 2-position. researchgate.net This increased acidity can affect reactions such as esterification, etherification, and oxidation.

Common chemical transformations for this class of compounds include:

N-Alkylation and N-Acylation: Reactions at the azetidine nitrogen to introduce new functional groups.

Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, a reaction influenced by both the substituents and the reaction conditions. rsc.orgrsc.org

Reactions of the Hydroxyl Group: Esterification, oxidation, and other transformations of the secondary alcohol.

The following table illustrates the hypothetical effect of different substituents at the 3-position of the azetidine ring on a generic N-alkylation reaction.

Table 1: Hypothetical Influence of Azetidine Ring Substituents on the Rate of N-Alkylation

Substituent (R) at 3-position Electronic Effect Expected Relative Rate of N-Alkylation
-OCH₃ Electron-Donating Faster
-CH₃ Electron-Donating Faster
-H Neutral Baseline
-Cl Electron-Withdrawing Slower

Correlation of Structural Features with Reaction Rates and Selectivity

A quantitative understanding of structure-reactivity relationships can be achieved by correlating structural features with experimentally determined reaction rates and selectivity. For derivatives of 1-(azetidin-1-yl)-3-fluoropropan-2-ol, such correlations can provide valuable insights into reaction mechanisms and guide the design of new synthetic routes.

The electronic effects of substituents on the reaction rates of azetidine derivatives can often be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). nih.gov For reactions involving the azetidine nitrogen, a negative slope (ρ value) in the Hammett plot would indicate that electron-donating groups accelerate the reaction, consistent with a buildup of positive charge in the transition state.

Structural features also play a crucial role in determining the selectivity of reactions. For instance, in ring-opening reactions of substituted azetidines, the regioselectivity of the nucleophilic attack can be influenced by the steric and electronic nature of the substituents. A bulky substituent at a particular position may sterically hinder the approach of a nucleophile, directing it to another, less hindered carbon atom of the ring.

The table below presents hypothetical kinetic data for the reaction of various substituted this compound derivatives with a model electrophile, illustrating the correlation between substituent electronic effects and reaction rates.

Table 2: Hypothetical Kinetic Data for the N-Alkylation of Substituted this compound Derivatives

Substituent on Azetidine Ring Hammett Constant (σ) Relative Rate Constant (k_rel)
4-OCH₃ -0.27 5.8
4-CH₃ -0.17 3.2
H 0.00 1.0
4-Cl 0.23 0.4

Steric and Electronic Effects on Chemical Behavior

The chemical behavior of this compound derivatives is governed by a combination of steric and electronic effects.

Steric Effects: The spatial arrangement of atoms and groups within a molecule can significantly impact its reactivity. Bulky substituents on the azetidine ring can impede the approach of reactants to the nitrogen atom or the hydroxyl group, leading to a decrease in reaction rates. This steric hindrance can also influence the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another.

Electronic Effects: The distribution of electron density within the molecule plays a pivotal role in determining its chemical properties.

Inductive Effects: The electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which propagates through the carbon chain, influencing the reactivity of adjacent functional groups. researchgate.net This effect strengthens the C-F bond and increases the acidity of the hydroxyl proton.

Ring Strain: The inherent strain of the azetidine ring is a major driving force for its reactivity. researchgate.netrsc.org Reactions that lead to the opening of the ring are often thermodynamically favorable as they relieve this strain.

Nitrogen Lone Pair Availability: The nucleophilicity of the azetidine nitrogen is directly related to the availability of its lone pair of electrons. Substituents that delocalize or withdraw electron density from the nitrogen will reduce its reactivity towards electrophiles.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic methodologies is crucial for expanding the chemical space around the 1-(Azetidin-1-yl)-3-fluoropropan-2-ol scaffold. Future work should focus on creating more structurally complex and diverse derivatives, moving beyond simple substitutions.

Diversity-Oriented Synthesis (DOS): A primary goal will be to utilize the core scaffold in diversity-oriented synthesis to generate libraries of fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.orgresearchgate.net Strategies could involve leveraging the hydroxyl and azetidine (B1206935) nitrogen functionalities as handles for intramolecular reactions. For instance, after attaching appropriate side chains, intramolecular cyclization reactions such as intramolecular Buchwald-Hartwig amination or ring-closing metathesis could yield novel polycyclic structures. nih.govresearchgate.net

Stereoselective Synthesis: Developing robust stereoselective methods to control the chirality of the 2-ol position and any new stereocenters is essential. This could involve asymmetric catalysis or the use of chiral starting materials to access specific enantiomers and diastereomers, which is critical for applications in medicinal chemistry.

Advanced Cycloadditions: The azetidine ring itself, or derivatives thereof, can be constructed using advanced cycloaddition reactions. For example, photochemical methods like the aza-Paternò-Büchi reaction, which involves an intermolecular [2+2] photocycloaddition, could be explored to build the azetidine core onto more complex alkenes. rsc.org This would allow for the incorporation of the fluoropropanol motif into intricate molecular frameworks from the outset.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The inherent ring strain of the azetidine moiety and the electronic influence of the fluorine atom suggest that this compound and its derivatives could exhibit unique and underexplored reactivity. rsc.orgrsc.org

Strain-Release Reactions: The considerable ring strain of azetidines can be harnessed to drive unique chemical transformations. rsc.org Research into controlled ring-opening reactions could provide access to a variety of functionalized acyclic amino alcohols. Furthermore, transition-metal-catalyzed ring expansions could transform the four-membered ring into larger, more complex heterocycles like pyrrolidines or piperidines. medwinpublishers.com

Influence of Fluorine on Reactivity: The presence of a fluorine atom can significantly alter a molecule's chemical properties. beilstein-journals.org Future studies should investigate how the C-F bond influences the reactivity of the adjacent alcohol and the distal azetidine ring. For example, fluorination has been shown to increase the reactivity of β-lactams in methanolysis, and similar electronic effects could be at play in this scaffold. beilstein-journals.org This could involve studying the pKa of the hydroxyl group or the nucleophilicity of the azetidine nitrogen compared to non-fluorinated analogs.

Unconventional Rearrangements: Exploration of novel rearrangements could lead to unexpected and synthetically valuable scaffolds. Inspired by rearrangements in similar systems, such as the conversion of bicyclic methyleneaziridines into fused azetidin-3-ones, researchers could investigate acid- or metal-catalyzed rearrangements of functionalized this compound derivatives. nih.gov

Green Chemistry Approaches in Synthesis and Process Development

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is an important direction for making its production more sustainable and environmentally friendly. mdpi.com

Sustainable Solvents and Catalysis: Future synthetic routes should prioritize the use of greener solvents, such as cyclopentyl methyl ether (CPME), to replace more hazardous traditional solvents. beilstein-journals.org The development of efficient catalytic methods, including biocatalysis or reusable heterogeneous catalysts, can reduce waste and improve atom economy. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. mdpi.comresearchgate.net Developing a flow process for the key synthetic steps could enable safer handling of reactive intermediates and allow for precise control over reaction conditions, potentially leading to higher yields and purity. beilstein-journals.orgresearchgate.net This is particularly relevant for potentially hazardous reactions. rsc.org

Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation or photochemistry could accelerate reaction times and reduce energy consumption. mdpi.com Photochemical methods, in particular, are increasingly used in modern organic synthesis and could unlock novel transformations for this scaffold. rsc.org

Exploration of Self-Assembly and Supramolecular Chemistry with Azetidine-Fluoropropanol Motifs

The specific combination of functional groups in this compound—a hydrogen bond donor (OH), a hydrogen bond acceptor (N), and a weakly polar C-F bond—makes it an interesting candidate for studies in supramolecular chemistry.

Intermolecular Interactions: The potential for non-covalent interactions should be systematically investigated. Computational studies on simpler fluorinated azetidines have shown that a favorable C–F···N+ charge–dipole interaction can dictate the ring's conformation. beilstein-journals.org This interaction, along with hydrogen bonding from the hydroxyl group and potential halogen bonding involving the fluorine atom, could be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures.

Formation of Supramolecular Polymers and Gels: By designing derivatives with multiple interaction sites, it may be possible to create supramolecular polymers or low-molecular-weight organogels. The directionality and strength of the hydrogen and halogen bonds could be tuned by modifying the molecular structure, leading to materials with responsive properties.

Crystal Engineering: A systematic study of the crystal packing of the parent compound and its derivatives could reveal recurring packing motifs. Understanding these preferences would enable the rational design of crystalline materials with specific properties, a field known as crystal engineering.

Computational Design of New Azetidine-Based Scaffolds for Synthetic Challenges

Computational chemistry provides powerful tools for predicting molecular properties and designing new synthetic targets, offering a way to rationalize and guide experimental work. researchgate.netnih.gov

In Silico Property Prediction: Computational methods can be used to predict the physicochemical properties of virtual libraries of derivatives based on the this compound scaffold. nih.gov Properties like lipophilicity (LogP) and aqueous basicity (pKa) are crucial for applications in medicinal chemistry and can be significantly influenced by fluorination. researchgate.net Such in silico screening can help prioritize the synthesis of compounds with desirable, CNS-optimized properties. nih.govresearchgate.net

Modeling Reactivity and Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of potential reactions. This can help predict the feasibility of novel transformations, understand unexpected reactivity patterns, and optimize reaction conditions before extensive experimental work is undertaken.

De Novo Scaffold Design: Advanced algorithms can be used for the de novo design of more complex scaffolds based on the azetidine-fluoropropanol motif. nih.gov By defining desired geometric and electronic properties, computational tools can generate novel molecular structures that present specific synthetic challenges or are tailored for particular biological targets, expanding the utility of this versatile building block. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.